molecular formula C9H9Cl2NO2 B1315874 N-(2,4-Dichloro-5-methoxyphenyl)acetamide CAS No. 65182-98-1

N-(2,4-Dichloro-5-methoxyphenyl)acetamide

Cat. No. B1315874
CAS RN: 65182-98-1
M. Wt: 234.08 g/mol
InChI Key: CTRIHOCZGTYVOA-UHFFFAOYSA-N
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Description

“N-(2,4-Dichloro-5-methoxyphenyl)acetamide” is a chemical compound with the CAS Number: 65182-98-1 . It has a molecular weight of 234.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,4-dichloro-5-methoxyphenyl)acetamide . The InChI code is 1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

“N-(2,4-Dichloro-5-methoxyphenyl)acetamide” is a solid substance . It has a melting point range of 154 - 156 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

  • N-(2,4-Dichloro-5-methoxyphenyl)acetamide has been explored in the context of green chemistry for synthesizing important intermediates. For example, it is used in the production of azo disperse dyes. A study demonstrates the use of a novel Pd/C catalyst for the hydrogenation of a similar compound, N-(3-nitro-4- methoxyphenyl)acetamide, into N-(3-amino-4-methoxyphenyl)acetamide, showcasing its potential in environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Environmental and Agricultural Impact

  • Chloroacetamide herbicides, closely related to N-(2,4-Dichloro-5-methoxyphenyl)acetamide, are extensively studied for their environmental impact. They are used in agricultural crop production and have been investigated for their metabolism in human and rat liver microsomes. Such studies are crucial for understanding the environmental and health implications of these compounds (S. Coleman et al., 2000).

Adsorption and Mobility in Soils

  • The behavior of similar compounds in soil, such as their adsorption, mobility, and efficacy, is another area of research. These studies are vital for assessing the environmental persistence and potential ecological risks associated with the use of chloroacetamide herbicides in agriculture (C. J. Peter & J. Weber, 1985).

Biodegradation and Environmental Fate

  • Research on the biodegradation of chloroacetamide herbicides provides insights into the environmental fate of these compounds. Understanding how they break down in nature, their metabolic pathways, and the efficiency of microbial degradation is crucial for environmental management and pollution control strategies (Hyosun Lee & Dong-Uk Kim, 2022).

Medicinal Chemistry and Drug Design

  • In the field of medicinal chemistry, aryl acetamide derivatives, including structures similar to N-(2,4-Dichloro-5-methoxyphenyl)acetamide, are being explored for their potential as therapeutic agents. The synthesis and biological assessment of these compounds provide valuable insights into their potential applications in drug design and development (K. Sultana et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRIHOCZGTYVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561982
Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichloro-5-methoxyphenyl)acetamide

CAS RN

65182-98-1
Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65182-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2,4-dichloro-5-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-Dichloro-5-methoxyphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98Z4RSG5D
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Synthesis routes and methods

Procedure details

A stirred mixture of 35.0 g (0.16 mole) of 2,4-dichloro-5-hydroxyacetanilide, 33.1 g (0.24 mole) of potassium carbonate, and 34.1 g (0.24 mole) of methyl iodide in 300 mL of acetone was heated at reflux for approximately 18 hours. The mixture was cooled and filtered. The filtrate was evaporated under reduced pressure to leave 37.4 g of 2,4-dichloro-5-methoxyacetanilide as a solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DH Boschelli, B Wu, F Ye, Y Wang… - Journal of medicinal …, 2006 - ACS Publications
Compound 1 (SKI-606, bosutinib), a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, is a potent inhibitor of Src kinase activity. We previously reported that …
Number of citations: 37 pubs.acs.org
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
A more efficient preparation of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile (2), the penultimate intermediate in the synthesis of bosutinib (1a), …
Number of citations: 16 www.sciencedirect.com
DH Boschelli, ACB Sosa, JM Golas… - Bioorganic & medicinal …, 2007 - Elsevier
Of a series of 7-ethynyl-3-quinolinecarbonitriles, the most potent Src inhibitory activity was observed with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-…
Number of citations: 16 www.sciencedirect.com
Y Mao, C Zhu, Z Kong, J Wang, G Zhu, X Ren - Synthesis, 2015 - thieme-connect.com
A new and improved synthetic route to bosutinib is described on a hectogram scale. The key step is the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-…
Number of citations: 8 www.thieme-connect.com
DH Boschelli - Current Topics in Medicinal Chemistry, 2008 - ingentaconnect.com
In 2000, Wyeth reported that the 3-quinolinecarbonitrile ring system was a template for EGFR inhibitors. It soon became apparent that the group at C-4 of this core was responsible for …
Number of citations: 20 www.ingentaconnect.com
DH Boschelli, F Boschelli - Drugs of the Future, 2007 - access.portico.org
Bosutinib (SKI-606) is a potent inhibitor of Src kinase activity, having IC50 values of 1-3 nM in isolated Src enzyme assays. Bosutinib inhibits Src autophosphorylation and the …
Number of citations: 11 access.portico.org
D Src - Drugs of the Future, 2007
Number of citations: 0

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